molecular formula C8H2F15NO B1329318 Perfluorooctanamide CAS No. 423-54-1

Perfluorooctanamide

Cat. No. B1329318
Key on ui cas rn: 423-54-1
M. Wt: 413.08 g/mol
InChI Key: UGMUDSKJLAUMTC-UHFFFAOYSA-N
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Patent
US07521510B2

Procedure details

Monoamidines were synthesized in accordance with the method of the invention as follows. In a four-neck flask, provided with a mixer, thermometer, back-flow condenser and a dropping funnel, 41.1 g (0.01 mole) of dry C7F15COOH were added and blended with 32.0 g methanol and 19. ml of concentrated H2SO4. The mixture was boiled for 6 hours, then washed with water and dried with MgSO4. The product, an ester, was distilled (Tboiling of 158° C.). The yield was 90-95% (39.2 g) using the procedure as described in U.S. Pat. No. 2,570,116 (1951). In a four-neck flask, provided with mixer, thermometer, condenser and the tube for introduction of gas, 39.2 g of C7F15COOCH3 and 100 ml diethyl ether were added. Additionally, ammonia gas was provided, and ice was used as necessary to cool the flask. The completion of the reaction was checked by gas-liquid chromatography by noting the absence of C7F15COOCH3 in the ether solution. The ether was distilled off, and the solid product was dried in air. 37.0 g of C7F15CONH2 were obtained (a yield of 97.9%) and the product had a Tboiling of 90° C. In a round-bottom flask, 37.0 g of C7F15CONH2 (0.0896 mol) that had been ground into a fine powder and 63.6 g of P2O5 were added. The materials were thoroughly mixed, and a reflux condenser was placed on the flask and heated at 100-200° C. The product C7F15—CN was obtained in an amount of 30.1 g (a yield of 85%), and had a Tboiling of 90° C. The reaction scheme as noted above appears representatively below:
Quantity
37 g
Type
reactant
Reaction Step One
Name
Quantity
63.6 g
Type
reactant
Reaction Step One
Yield
85%

Identifiers

REACTION_CXSMILES
[C:1]([C:23]([NH2:25])=O)([C:4]([C:7]([C:10]([C:13]([C:16]([C:19]([F:22])([F:21])[F:20])([F:18])[F:17])([F:15])[F:14])([F:12])[F:11])([F:9])[F:8])([F:6])[F:5])([F:3])[F:2].O=P12OP3(OP(OP(O3)(O1)=O)(=O)O2)=O>>[C:1]([C:23]#[N:25])([C:4]([C:7]([C:10]([C:13]([C:16]([C:19]([F:20])([F:21])[F:22])([F:18])[F:17])([F:15])[F:14])([F:12])[F:11])([F:9])[F:8])([F:6])[F:5])([F:3])[F:2]

Inputs

Step One
Name
Quantity
37 g
Type
reactant
Smiles
C(F)(F)(C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)F)C(=O)N
Name
Quantity
63.6 g
Type
reactant
Smiles
O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 (± 50) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a Tboiling of 90° C
ADDITION
Type
ADDITION
Details
were added
ADDITION
Type
ADDITION
Details
The materials were thoroughly mixed
CUSTOM
Type
CUSTOM
Details
a reflux condenser was placed on the flask

Outcomes

Product
Name
Type
product
Smiles
C(F)(F)(C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)F)C#N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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